molecular formula C27H48O7 B13437393 decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate

decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate

Cat. No.: B13437393
M. Wt: 484.7 g/mol
InChI Key: LVUDQUMWKJNCLE-PHULVIQQSA-N
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Description

Decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate typically involves multiple steps, including the formation of the oxirane ring, the introduction of the decyl group, and the formation of the ester linkage. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or advanced synthetic techniques to achieve high yields and purity. The process may include steps such as fermentation, extraction, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding the behavior of similar natural products.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, leading to the development of new drugs or treatments.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action of decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters with oxirane rings and multiple chiral centers. Examples include:

  • Methyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate
  • Ethyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate

Uniqueness

What sets decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate apart is its specific decyl group, which imparts unique physical and chemical properties. This makes it particularly useful in applications where these properties are desired.

Properties

Molecular Formula

C27H48O7

Molecular Weight

484.7 g/mol

IUPAC Name

decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate

InChI

InChI=1S/C27H48O7/c1-5-6-7-8-9-10-11-12-13-32-24(29)15-18(2)14-22-26(31)25(30)21(17-33-22)16-23-27(34-23)19(3)20(4)28/h15,19-23,25-28,30-31H,5-14,16-17H2,1-4H3/b18-15+/t19-,20-,21-,22-,23-,25+,26-,27-/m0/s1

InChI Key

LVUDQUMWKJNCLE-PHULVIQQSA-N

Isomeric SMILES

CCCCCCCCCCOC(=O)/C=C(\C)/C[C@H]1[C@@H]([C@@H]([C@H](CO1)C[C@H]2[C@@H](O2)[C@@H](C)[C@H](C)O)O)O

Canonical SMILES

CCCCCCCCCCOC(=O)C=C(C)CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O

Origin of Product

United States

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